N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide

Description

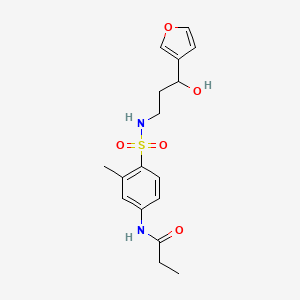

N-(4-(N-(3-(Furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide is a sulfonamide derivative characterized by a central phenyl ring substituted with a sulfamoyl group and a 3-methyl group. The sulfamoyl moiety is further functionalized with a 3-(furan-3-yl)-3-hydroxypropyl chain, while the phenyl ring is linked to a propionamide group.

Key structural features:

- Sulfamoyl group: Facilitates hydrogen bonding and interactions with biological targets.

- 3-hydroxypropyl chain: Enhances hydrophilicity and solubility compared to purely aliphatic chains.

- 3-methylphenyl group: Contributes to steric effects and modulates electronic properties.

Properties

IUPAC Name |

N-[4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S/c1-3-17(21)19-14-4-5-16(12(2)10-14)25(22,23)18-8-6-15(20)13-7-9-24-11-13/h4-5,7,9-11,15,18,20H,3,6,8H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGWSKGITFRTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of furan, a heterocyclic organic compound, which is known to have a wide range of biological activities. .

Mode of Action

Furan derivatives are known to interact with various receptors and enzymes in the body, influencing a wide range of biological processes.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Furan derivatives are generally known for their good bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-(4-(N-(3-Hydroxy-4-methylphenyl)sulfamoyl)phenyl)propionamide (CAS 1935806-12-4)

- Structure : Differs in the sulfamoyl substituent, which is a 3-hydroxy-4-methylphenyl group instead of the furan-containing chain.

- The 3-hydroxy group may enhance solubility via hydrogen bonding, similar to the hydroxypropyl chain in the target compound. Molecular weight: 334.39 vs. ~435–440 (estimated for the target compound) .

b) N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 2034615-26-2)

- Structure : Features a piperidine ring substituted with a fluoropyrimidinyl group.

- Higher molecular weight (435.5) due to the piperidine-pyrimidine substituent, which may affect pharmacokinetics (e.g., absorption) .

c) Sulphamethoxazole Derivatives (Compounds 6a, 7, 8)

- Structure : Contain sulfamoyl-linked phenyl rings with thioureido, sulfamoylphenyl, and pyrrolyl groups.

- Comparison: Compound 7 includes a 4-sulfamoylphenyl group, enhancing hydrophilicity but lacking the hydroxypropyl chain.

Physicochemical Properties

Key Observations :

- The target compound’s furan and hydroxypropyl groups likely reduce hydrophobicity compared to fluoropyrimidine or piperidine-containing analogues.

- Lower logP values correlate with improved aqueous solubility, critical for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.